molecular formula C7H11Cl2N3O2 B2956350 4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]morpholine;hydrochloride CAS No. 2243507-52-8

4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]morpholine;hydrochloride

Cat. No.: B2956350
CAS No.: 2243507-52-8
M. Wt: 240.08
InChI Key: NLACEUKTPCIQLK-UHFFFAOYSA-N
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Description

4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]morpholine;hydrochloride is a high-purity chemical reagent designed for research applications, particularly in the fields of medicinal chemistry and anticancer drug discovery. This compound features a 1,3,4-oxadiazole ring, a privileged scaffold in medicinal chemistry known for its wide spectrum of biological activities, linked to a morpholine moiety . The 1,3,4-oxadiazole core is recognized for its metabolic stability and its ability to act as a bioisostere for ester and amide functionalities, making it a valuable framework for developing novel therapeutic agents . The reactive chloromethyl group at the 5-position of the oxadiazole ring provides a versatile handle for further chemical modifications, allowing researchers to synthesize a diverse array of derivatives for structure-activity relationship (SAR) studies . This compound is of significant interest in oncology research. Hybrid molecules containing both 1,3,4-oxadiazole and morpholine pharmacophores have demonstrated enhanced and multifaceted biological activities . Specifically, structurally related analogues have shown promising in vitro cytotoxic activity against various human cancer cell lines, including HeLa (cervical cancer), Caco-2 (colon cancer), and HepG2 (liver cancer) . The morpholine ring is a common feature in many therapeutic agents and is known to contribute to biological activity, often by improving solubility and influencing pharmacokinetic properties . The primary value of this reagent lies in its use as a key synthetic intermediate for the design and development of new potential anticancer agents, as well as for antimicrobial testing, given the reported activities of similar compounds . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this compound with appropriate safety precautions in a laboratory setting.

Properties

IUPAC Name

4-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]morpholine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10ClN3O2.ClH/c8-5-6-9-10-7(13-6)11-1-3-12-4-2-11;/h1-5H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLACEUKTPCIQLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NN=C(O2)CCl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]morpholine hydrochloride is a heterocyclic compound with potential biological activities. The compound combines an oxadiazole ring with a morpholine moiety, which are known for their diverse pharmacological properties. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical formula for 4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]morpholine hydrochloride is C7H10ClN3O2. Its structure includes a chloromethyl group attached to the oxadiazole ring and a morpholine ring, which contributes to its unique chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC7H10ClN3O2
CAS Number2243507-52-8
IUPAC Name4-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]morpholine hydrochloride
Melting PointNot specified
SolubilitySoluble in water

The biological activity of 4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]morpholine hydrochloride is primarily attributed to its interaction with various molecular targets. The oxadiazole ring can facilitate binding to enzymes or receptors involved in critical biological pathways.

Research indicates that compounds containing oxadiazole moieties exhibit a range of biological activities including:

  • Antioxidant Activity : Oxadiazoles have been shown to possess significant antioxidant properties, which may protect cells from oxidative stress.
  • Anticancer Activity : Studies have demonstrated that derivatives of oxadiazoles can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines (e.g., pancreatic cancer) through apoptotic signaling pathways .

Case Studies

  • Anticancer Effects : A study highlighted the anticancer potential of similar oxadiazole compounds against pancreatic cancer cell lines (PANC-1). The compound exhibited strong cytotoxicity and induced apoptosis through activation of p53 and caspase pathways .
  • Enzyme Inhibition : Research has shown that oxadiazole derivatives can inhibit key enzymes such as cholinesterases and glucosidases. This inhibition is crucial for developing therapeutic agents for conditions like diabetes and neurodegenerative diseases .
  • Toxicity Studies : Investigations into the toxicity profile of morpholine derivatives indicated potential liver toxicity due to bioactivation into reactive intermediates. This underscores the importance of studying the safety profile alongside efficacy .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntioxidantSignificant free radical scavenging
AnticancerInduces apoptosis in pancreatic cancer
Enzyme InhibitionInhibits cholinesterases and glucosidases
ToxicityPotential liver toxicity in specific models

Scientific Research Applications

Morpholine and Oxadiazole: Key Building Blocks

Morpholine is a common moiety in pharmaceuticals and biologically active compounds, serving as a versatile building block in organic synthesis.

Oxadiazole is another heterocyclic compound that is part of many biologically active molecules and drugs. The oxadiazole ring can participate in various reactions, including acylation of the amino group, oxidation to azo and nitro groups, and reactions with N- and S-nucleophilic reagents.

Potential Biological Activities

4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]morpholine hydrochloride is a heterocyclic compound with potential biological activities. Research indicates that compounds containing oxadiazole moieties exhibit a range of biological activities.

  • Antioxidant Activity: Oxadiazoles have demonstrated antioxidant properties, protecting cells from oxidative stress.
  • Anticancer Activity: Derivatives of oxadiazoles can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines via apoptotic signaling pathways.
  • Enzyme Inhibition: Oxadiazole derivatives can inhibit key enzymes such as cholinesterases and glucosidases, which is crucial for developing therapeutic agents for conditions like diabetes and neurodegenerative diseases.

Research Applications and Case Studies

The biological activity of 4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]morpholine hydrochloride is primarily attributed to its interaction with various molecular targets. The oxadiazole ring can facilitate binding to enzymes or receptors involved in critical biological pathways.

Anticancer Effects: A study highlighted the anticancer potential of similar oxadiazole compounds against pancreatic cancer cell lines (PANC-1). The compound exhibited strong cytotoxicity and induced apoptosis through activation of p53 and caspase pathways.

Enzyme Inhibition: Research has shown that oxadiazole derivatives can inhibit key enzymes such as cholinesterases and glucosidases. This inhibition is crucial for developing therapeutic agents for conditions like diabetes and neurodegenerative diseases.

Comparison with Similar Compounds

Structural Analogues
2.1.1. Substituted 1,3,4-Oxadiazoles with Chloromethyl Groups
  • Example : 2-(Chloromethyl)-5-(3,4-dichlorophenyl)-1,3,4-oxadiazole (CAS 33575-81-4)

    • Structure : Lacks the morpholine ring but retains the chloromethyl-oxadiazole core.
    • Activity : Demonstrated anticancer activity against liver cancer (HepG2) with IC₅₀ values comparable to the target compound .
    • Key Difference : The absence of morpholine reduces solubility, necessitating formulation adjustments for in vivo use .
  • Example : 5-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)-pyridine derivatives

    • Structure : Chloromethyl-oxadiazole linked to pyridine instead of morpholine.
    • Activity : Exhibited cytotoxicity against HeLa and Caco-2 cell lines, highlighting the role of the chloromethyl group in enhancing membrane permeability .
2.1.2. Morpholine-Containing Oxadiazoles
  • Example : 4-[2-[[5-Aryl-1,3,4-Oxadiazol-2-yl]thio]ethyl]morpholine derivatives
    • Structure : Morpholine linked via a thioether to oxadiazole.
    • Activity : Moderate antimicrobial activity (MIC: 8–32 µg/mL) against Gram-positive bacteria, emphasizing the importance of sulfur-based substituents for targeting bacterial enzymes .
    • Key Difference : Replacing the chloromethyl group with a thioether reduces electrophilic reactivity but improves stability .
Pharmacological Activity
Compound Biological Activity Mechanism Potency (IC₅₀/MIC)
Target Compound Anticancer (HeLa, HepG2) Inhibition of thioredoxin reductase 2.46–5.8 µg/mL
LMM5 (Oxadiazole-sulfonamide) Antifungal (C. albicans) Trr1 inhibition MIC: 50 µg/mL
8s (Thioalkanoic-oxadiazole) Rho/Myocardin inhibition Enzyme inhibition IC₅₀: 0.5 µM
LMM11 (Oxadiazole-furan) Antifungal (Paracoccidioides brasiliensis) Membrane disruption MIC: 100 µg/mL

Key Observations :

  • The chloromethyl group in the target compound enhances electrophilicity, enabling covalent interactions with biological targets like thioredoxin reductase .
  • Morpholine improves water solubility (logP: ~1.2) compared to purely aromatic analogues (logP: ~3.5), favoring pharmacokinetics .
Physicochemical and Toxicity Profile
Property Target Compound 2-(Chloromethyl)-5-(3,4-dichlorophenyl)-oxadiazole LMM5
Solubility (H₂O) High (HCl salt) Low Moderate (DMSO)
logP 1.2 (predicted) 3.5 2.8
Hemolytic Activity Low (≤10% at 100 µg/mL) High (≥50% at 50 µg/mL) Moderate (25%)
Stability Stable (HCl salt) Degrades in acidic conditions Stable in DMSO

Key Insight: The hydrochloride salt form of the target compound mitigates toxicity (e.g., hemolysis) compared to non-salt chloromethyl derivatives .

Q & A

Q. What are the recommended synthetic routes for 4-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]morpholine hydrochloride, and how can reaction conditions be optimized?

The compound can be synthesized via cyclization reactions involving chloromethyl-substituted precursors. A common approach involves refluxing intermediates with phosphorus oxychloride (POCl₃) in aprotic solvents like 1,2-dichloroethane. For example, chloromethyl groups can be introduced by reacting hydroxyl-containing precursors with POCl₃ under controlled temperatures (10–50°C) . Optimization includes adjusting reaction time (1–3 hours) and stoichiometry of POCl₃ to minimize side products. Post-reaction purification via recrystallization (e.g., DMF/EtOH mixtures) improves yield .

Q. How can the purity and structural integrity of the compound be validated post-synthesis?

Analytical methods include:

  • HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity.
  • NMR : ¹H/¹³C NMR to confirm the chloromethyl (-CH₂Cl) and morpholine moieties. For example, the chloromethyl proton resonates at δ ~4.5 ppm in CDCl₃.
  • X-ray crystallography : Single-crystal analysis (monoclinic space group C2/c) provides bond lengths/angles, with lattice parameters (e.g., a = 19.215 Å, β = 121.25°) confirming stereochemistry .

Q. What solvents and storage conditions are optimal for maintaining stability?

The compound is hygroscopic and should be stored in anhydrous conditions (desiccator, 4°C). Solubility data suggest it dissolves in DMSO (~2 mg/mL) and ethanol, but aqueous stability is poor due to hydrolysis of the chloromethyl group .

Advanced Research Questions

Q. How does the chloromethyl group influence reactivity in cross-coupling or nucleophilic substitution reactions?

The chloromethyl group (-CH₂Cl) acts as an electrophilic site, enabling SN2 reactions with nucleophiles (e.g., amines, thiols). Computational studies (DFT) show its reactivity is enhanced by electron-withdrawing effects of the adjacent oxadiazole ring. For example, substitution with morpholine derivatives proceeds via a two-step mechanism: (1) Cl⁻ departure and (2) nucleophilic attack .

Q. What strategies resolve contradictions in reported synthetic yields or spectroscopic data?

Discrepancies in yields (e.g., 60–85%) may arise from:

  • Reagent purity : Impurities in POCl₃ can inhibit cyclization.
  • Crystallization solvents : DMF/EtOH vs. acetonitrile alters crystal packing and purity .
  • Analytical calibration : Validate NMR spectra against certified reference standards (e.g., LGC Quality’s oxazolidinone derivatives) .

Q. How can computational modeling predict biological activity based on structural features?

Molecular docking studies using the oxadiazole ring as a pharmacophore suggest potential kinase inhibition. The morpholine moiety enhances solubility, while the chloromethyl group may covalently bind cysteine residues in target proteins. MD simulations (AMBER force field) predict binding affinity to enzymes like HDACs or PARPs .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Chloromethyl intermediates are prone to racemization under high temperatures. Strategies include:

  • Low-temperature reflux : <50°C to preserve stereochemistry.
  • Chiral HPLC : Separation using cellulose-based columns (e.g., Chiralpak IC).
  • Asymmetric catalysis : Use of chiral ligands (e.g., BINAP) during cyclization .

Methodological Considerations

Q. How to design a stability study under varying pH and temperature conditions?

  • pH stability : Prepare buffered solutions (pH 1–10) and monitor degradation via LC-MS. The compound degrades rapidly in alkaline conditions (pH >8) due to Cl⁻ displacement.
  • Thermal stability : TGA/DSC analysis shows decomposition above 200°C, with exothermic peaks indicating oxidative breakdown .

Q. What in vitro assays are suitable for evaluating its pharmacological potential?

  • Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7).
  • Enzyme inhibition : Fluorescence-based assays for kinases (e.g., EGFR) using ADP-Glo™.
  • Solubility screening : Use biorelevant media (FaSSIF/FeSSIF) to simulate gastrointestinal absorption .

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